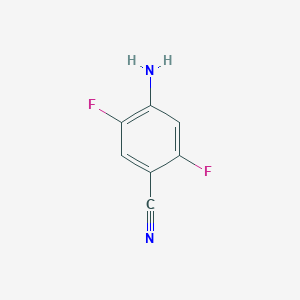

4-Amino-2,5-difluorobenzonitrile

Overview

Description

4-Amino-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2. It is characterized by the presence of amino and difluoro functional groups attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-2,5-difluorobenzonitrile typically involves the reaction of 2,5-difluoroaniline with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrile group. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-difluorobenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Nitro-2,5-difluorobenzonitrile

Reduction: 2,5-Difluoroaniline

Substitution: 4-Hydroxy-2,5-difluorobenzonitrile, 4-Alkyl-2,5-difluorobenzonitrile

Scientific Research Applications

Pharmaceutical Development

4-Amino-2,5-difluorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance therapeutic efficacy against specific diseases.

Key Insights:

- Drug Synthesis: The compound is integral in the development of drugs targeting cancer and infectious diseases. For instance, it has been utilized in synthesizing inhibitors that act on specific biological pathways.

- Case Study: A study highlighted its role in synthesizing a novel class of anti-cancer agents, demonstrating improved potency and selectivity compared to existing treatments .

Agricultural Chemicals

In the realm of agrochemicals, this compound contributes to the formulation of effective herbicides and pesticides.

Key Insights:

- Herbicide Development: The compound has been shown to enhance the efficacy of herbicides by improving their selectivity and reducing phytotoxicity to crops.

- Case Study: Research demonstrated that formulations containing this compound exhibited higher activity against specific weed species while being less harmful to crops .

Material Science

The compound plays a significant role in material science, particularly in the development of advanced materials with enhanced properties.

Key Insights:

- Polymer Production: It is used to create polymers and coatings that exhibit improved durability and chemical resistance.

- Application Example: A recent study explored its use in developing photoresponsive materials for smart coatings that change properties under UV light exposure .

Research Applications

This compound serves as a building block for synthesizing complex organic compounds, facilitating various academic and industrial research initiatives.

Key Insights:

- Organic Synthesis: The compound is employed as a precursor in multi-step synthetic pathways to create diverse organic molecules.

- Case Study: Researchers have utilized it in synthesizing fluorescent probes for bioimaging applications, allowing real-time visualization of biological processes .

Fluorescent Probes

The compound's unique chemical structure makes it suitable for developing fluorescent probes used in bioimaging.

Key Insights:

- Bioimaging Applications: These probes allow researchers to track cellular processes with high specificity and sensitivity.

- Case Study: A study demonstrated the effectiveness of fluorescent probes derived from this compound in visualizing tumor cells in live animal models .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer agents | Improved potency and selectivity |

| Agricultural Chemicals | Formulation of herbicides | Higher efficacy with reduced crop toxicity |

| Material Science | Development of smart coatings | Enhanced durability and responsiveness |

| Research Applications | Building blocks for organic synthesis | Facilitated synthesis of complex organic compounds |

| Fluorescent Probes | Bioimaging tools | Effective tracking of cellular processes |

Mechanism of Action

The mechanism of action of 4-Amino-2,5-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and difluoro groups play a crucial role in binding to these targets, thereby modulating their activity. For example, the compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to a decrease in their catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

- 2,5-Difluoroaniline

- 4-Cyano-2,5-difluoroaniline

- 4-Hydroxy-2,5-difluorobenzonitrile

Uniqueness

4-Amino-2,5-difluorobenzonitrile is unique due to the presence of both amino and nitrile groups on the same aromatic ring, which imparts distinct chemical reactivity and biological activity. The difluoro substitution further enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Amino-2,5-difluorobenzonitrile (CAS Number: 112279-61-5) is an organic compound characterized by its amino and difluoro functional groups attached to a benzonitrile core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in enzyme inhibition and as an intermediate in drug synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C7H4F2N2

- Molecular Weight : 158.12 g/mol

- Structure : The presence of both amino and nitrile groups on the aromatic ring enhances its reactivity and biological activity.

This compound interacts with specific molecular targets, particularly enzymes and receptors. The amino group facilitates hydrogen bonding, while the difluoro substituents enhance the compound's stability and lipophilicity. This dual functionality allows the compound to modulate enzyme activity effectively.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes by binding to their active sites. For example:

- Inhibition of BCAT1 : Studies have shown that compounds similar to this compound can inhibit branched-chain amino acid transaminase 1 (BCAT1), which is implicated in tumor metabolism and progression in cancers such as breast and gastric cancer .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases:

- Cancer Treatment : It has been explored for synthesizing compounds that inhibit BCAT1, which is associated with tumor growth in several malignancies .

- Antibacterial Activity : The compound's structure allows for modifications leading to potential antibacterial agents against resistant strains.

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound exhibited cytotoxicity against human cancer cell lines by disrupting metabolic pathways associated with BCAT1 .

- Protein-Ligand Interactions : Research utilizing this compound has focused on understanding protein-ligand interactions, revealing insights into how modifications can enhance binding affinity and specificity for therapeutic targets.

Comparative Analysis

Safety and Toxicology

This compound is classified as harmful if inhaled or ingested and may cause skin and eye irritation. Safety data sheets recommend protective measures when handling this compound .

Properties

IUPAC Name |

4-amino-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPGMTOHOQPDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371010 | |

| Record name | 4-Amino-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-61-5 | |

| Record name | 4-Amino-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,5-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.